molecular formula C17H17N3O3S B2742059 2,6-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-13-7

2,6-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2742059
CAS No.: 851978-13-7
M. Wt: 343.4
InChI Key: NFHNYUSQYKENPW-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2,6-dimethoxybenzohydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA receptors, enhancing their inhibitory effects, which may contribute to its anticonvulsant properties. Additionally, it may interact with sodium channels, modulating their activity and affecting neuronal excitability .

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides
  • 2-(2-(substituted)hydrazinyl)-1,3-benzothiazoles

Comparison: Compared to other benzothiazole derivatives, 2,6-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Biological Activity

2,6-Dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS No. 666213-36-1) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 328.39 g/mol. It has a predicted density of 1.316g/cm31.316\,g/cm^3 and a pKa of 8.888.88, indicating its weakly basic nature .

The compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets. The benzothiazole moiety is known for its role in medicinal chemistry, particularly in the development of anti-tubercular and anti-cancer agents.

1. Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 0.08μM0.08\,\mu M to 9.2μM9.2\,\mu M .

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays indicated that certain derivatives can inhibit BChE activity significantly more than standard drugs like donepezil .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives, including the target compound.

Case Study 1: Anti-Aβ Aggregation

A study assessed the ability of related compounds to inhibit amyloid-beta (Aβ) aggregation, which is critical in Alzheimer's disease pathology. Compounds tested exhibited dose-dependent inhibition of Aβ aggregation with protective effects on SH-SY5Y neuronal cells against Aβ-induced toxicity .

CompoundConcentration (μM)Inhibition Ratio (%)
Compound 91045.5 ± 6.2
Compound 231044.2 ± 3.3
Donepezil1025.8 ± 6.2

Case Study 2: Anti-Tubercular Activity

Research on new benzothiazole derivatives demonstrated promising anti-tubercular activity against M. tuberculosis with MIC values as low as 0.08μg/mL0.08\,\mu g/mL. The structure-activity relationship indicated that modifications to the benzothiazole ring could enhance potency against this pathogen .

CompoundMIC (μg/mL)Inhibition (%)
Compound A25098
Compound B10099

Properties

IUPAC Name

2,6-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-6-4-9-13-15(10)18-17(24-13)20-19-16(21)14-11(22-2)7-5-8-12(14)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHNYUSQYKENPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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